1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spiro heterocyclic compound featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring and substituted with a 2-hydroxy-5-methylphenyl group and an ethanone moiety. Its synthesis likely involves reactions with diazonium salts or hydrazine derivatives under catalytic conditions, as seen in analogous spiro systems (e.g., microwave-assisted methods for improved yield) . The hydroxy and methyl substituents on the phenyl ring may enhance hydrogen bonding and lipophilicity, respectively, influencing biological activity and solubility.
Properties
IUPAC Name |
1-[2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15-7-8-21(28)18(13-15)19-14-20-17-5-3-4-6-22(17)29-23(26(20)24-19)9-11-25(12-10-23)16(2)27/h3-8,13,20,28H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJDMGAFFOIWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure incorporates both pyrazole and oxazine moieties, which are associated with various biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on existing research.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 392.45 g/mol. The structure features multiple functional groups, including hydroxyl and methoxy groups, which may enhance its reactivity and biological interactions.
Biological Activities
The biological activities of this compound have been investigated through various studies:
Antimicrobial Activity
Research has indicated that compounds with similar spirocyclic structures exhibit promising antimicrobial properties. For instance, derivatives of piperidine have shown significant activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The presence of the hydroxyl group in the structure may contribute to enhanced antibacterial activity.
Cytotoxicity
Preliminary studies suggest that compounds with analogous structures may exhibit cytotoxic effects against cancer cell lines. For example, a related bis-piperidine alkaloid demonstrated strong in vitro cytotoxic activity against multiple cancer cell lines . The mechanism of action for these compounds often involves interference with cellular processes critical for cancer cell survival.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor in enzymatic pathways related to inflammation and neurodegenerative diseases. Similar compounds have been evaluated for their ability to inhibit enzymes such as α-glucosidase and have shown promising results .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the spirocyclic framework : This often requires careful control of reaction conditions such as temperature and solvent choice.
- Functionalization : The introduction of hydroxyl and methoxy groups can be achieved through various substitution reactions.
- Characterization : Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm product identity and purity.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Identified significant antimicrobial activity against Fusarium solani and Alternaria solani using related piperidine derivatives. |
| Study B | Demonstrated cytotoxic effects against breast cancer cell lines with similar spirocyclic compounds. |
| Study C | Evaluated enzyme inhibition properties showing potential as α-glucosidase inhibitors. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(7-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Key Differences : Replaces the 2-hydroxy-5-methylphenyl group with methoxy substituents (7-methoxy and 4-methoxyphenyl).
- Implications : Methoxy groups increase lipophilicity and metabolic stability but reduce hydrogen-bonding capacity compared to the hydroxy group in the target compound. This may lower antimicrobial efficacy, as hydroxyl groups often enhance target binding .
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Key Differences: Contains a 4-ethoxyphenyl group instead of the hydroxy-substituted phenyl and lacks the piperidine-ethanone moiety.
- The absence of the piperidine-ethanone side chain may limit interactions with basicity-dependent targets (e.g., enzymes with cationic binding pockets) .
Sertaconazole (FI-7045)
- Key Differences : Features a benzo[b]thienyl-imidazole core with dichlorophenyl and imidazol-1-yl groups.
- Implications : The dichlorophenyl and imidazole moieties contribute to potent antifungal activity by targeting cytochrome P450 enzymes. In contrast, the target compound’s hydroxy-phenyl and spiro architecture may favor alternative mechanisms, such as disrupting bacterial cell membranes .
Physicochemical Properties
- Solubility : The hydroxy group in the target compound enhances water solubility relative to methoxy/ethoxy analogs but may increase metabolic oxidation.
- purely polar substituents.
- Conformational Rigidity: The spiro architecture restricts rotational freedom, possibly enhancing target selectivity over non-spiro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
